chaetomugilin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

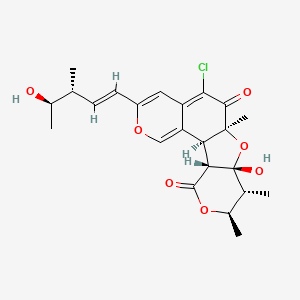

Chaetomugilin A is an azaphilone isolated from Chaetomium globosum and has been shown to exhibit inhibitory activity against the brine shrimp (Artemia salina) and Mucor miehei. It has a role as a Chaetomium metabolite. It is a delta-lactone, an azaphilone, an enone, an organic heterotetracyclic compound, an organochlorine compound, a tertiary alcohol and a secondary alcohol.

科学的研究の応用

Anticancer Applications

Chaetomugilin A has shown promising results in cancer research, particularly due to its selective cytotoxicity against various cancer cell lines.

- Cytotoxic Activity : In a study assessing its effects on human cancer cell lines, this compound exhibited significant growth inhibition against P388 and HL-60 cells, with selective cytotoxic activities noted across 39 different human cancer cell lines. This suggests a potential for development as an anticancer agent .

- Mechanism of Action : The mode of action appears to differ from conventional anticancer drugs, indicating that this compound may induce apoptosis through unique pathways. For instance, it has been observed to enhance mitochondrial pathway apoptosis when combined with cisplatin, a common chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies:

- Bacterial Inhibition : Research indicates that this compound demonstrates moderate activity against pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values reported at 47.3 µM and 94.6 µM, respectively .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against various fungal strains, contributing to its potential use in treating fungal infections.

Antiviral Potential

Recent investigations have highlighted the antiviral efficacy of this compound:

- SARS-CoV-2 Protease Inhibition : Docking studies have suggested that this compound may inhibit the protease of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations further support its potential as an antiviral agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cytotoxicity Study : In a study published in the Journal of Antibiotics, researchers highlighted the selective cytotoxic effects of this compound on human cancer cells, suggesting its potential as a lead compound for anticancer drug development .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant bacterial strains and proposing its use in clinical settings .

- Antiviral Research : Recent docking studies have placed emphasis on the antiviral applications of this compound against SARS-CoV-2, showcasing its relevance in current global health challenges .

化学反応の分析

Acid-Catalyzed Methanolysis and Rearrangement

Chaetomugilin A undergoes structural rearrangement under acidic methanolysis conditions. Treatment with p-toluenesulfonic acid (p-TsOH) in methanol generates derivatives through lactone ring opening and subsequent modifications:

Mechanistic Insight :

-

The reaction proceeds via acid-catalyzed nucleophilic attack of methanol on the lactone carbonyl, leading to ring opening and formation of a methyl ester intermediate.

-

Stereochemical inversion at C-11 is observed under prolonged acidic conditions, producing 11-epithis compound .

Alkaline Degradation and Structural Elucidation

Alkaline hydrolysis of this compound provides critical insights into its stereochemistry:

Significance :

-

This reaction validates the absolute configuration of this compound’s aliphatic side chain, critical for structure-activity relationship studies .

Stability in Methanol

This compound demonstrates stability in methanol under non-acidic conditions:

| Condition | Observation | Implications | References |

|---|---|---|---|

| Storage in MeOH (≤7 days) | No decomposition observed | - Stability confirms that derivatives (e.g., seco-chaetomugilins) are not artifacts. |

Biological Derivatization

Enzymatic modifications during biosynthesis reveal additional reactivity:

| Enzyme System | Products | Key Findings | References |

|---|---|---|---|

| CazF (PKS) + CazE (acyltransferase) | Chaetoviridin A | - In vitro reconstitution shows sequential polyketide elongation and acyl transfer. |

Comparative Reactivity of Derivatives

Derivatives exhibit distinct cytotoxic profiles, highlighting structure-dependent bioactivity:

| Compound | Cytotoxicity (IC₅₀, μM) | Cell Lines Tested | References |

|---|---|---|---|

| Seco-chaetomugilin A | 38.6–53.6 | P388, HL-60, L1210, KB | |

| 11-Epithis compound | 66.7–88.9 | P388, HL-60 |

特性

分子式 |

C23H27ClO7 |

|---|---|

分子量 |

450.9 g/mol |

IUPAC名 |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-5-[(E,3R,4R)-4-hydroxy-3-methylpent-1-enyl]-10,13,14-trimethyl-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C23H27ClO7/c1-10(12(3)25)6-7-14-8-15-16(9-29-14)17-18-21(27)30-13(4)11(2)23(18,28)31-22(17,5)20(26)19(15)24/h6-13,17-18,25,28H,1-5H3/b7-6+/t10-,11-,12-,13-,17-,18+,22+,23-/m1/s1 |

InChIキー |

LNHWUFUMZSBRBY-YELMBXGASA-N |

異性体SMILES |

C[C@@H]1[C@H](OC(=O)[C@H]2[C@@]1(O[C@]3([C@@H]2C4=COC(=CC4=C(C3=O)Cl)/C=C/[C@@H](C)[C@@H](C)O)C)O)C |

正規SMILES |

CC1C(OC(=O)C2C1(OC3(C2C4=COC(=CC4=C(C3=O)Cl)C=CC(C)C(C)O)C)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。